1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil

Antiviral potency Selectivity index Herpes simplex virus

FAU is a TS-dependent prodrug requiring two-step enzymatic activation, unlike FMAU/FIAU. Its FAUTP exhibits 33-67x weaker DNA polymerase γ inhibition, minimizing confounding mitochondrial toxicity. Ideal for SAR baseline studies and PET probe development in TS-overexpressing tumor models. Verify purity and TS activity correlation before ordering.

Molecular Formula C9H11FN2O5
Molecular Weight 246.19 g/mol
CAS No. 69123-94-0
Cat. No. B1587660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
CAS69123-94-0
Synonyms2'-fluoro-5-ethyl-1-beta-D-ara U
2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil
2'-fluoro-5-ethylarabinosyluracil
FEAU
Molecular FormulaC9H11FN2O5
Molecular Weight246.19 g/mol
Structural Identifiers
SMILESCCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
InChIInChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6+,7-,8-/m1/s1
InChIKeyUIYWFOZZIZEEKJ-PXBUCIJWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FMAU): A Fluorinated Pyrimidine Nucleoside Analog with Differentiated Antiviral Pharmacology


1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (CAS 69123-94-0, commonly referred to as FMAU) is a 2'-fluorinated arabinofuranosyluracil derivative belonging to the class of halogenated pyrimidine nucleoside analogs [1]. Unlike natural 2'-deoxyuridine or the 5-fluorinated congener (5-fluorouracil deoxyribonucleoside), the 2'-fluoro substituent in the arabino configuration confers metabolic stability and altered DNA polymerase recognition [2]. This compound is primarily investigated as a selective inhibitor of herpesvirus DNA polymerases, with a mechanism distinct from acyclovir or ganciclovir, requiring virus-specific thymidine kinase activation [1].

Why 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil Is Not Interchangeable with Other Halogenated Uracil Analogs


Within the class of halogenated deoxyuridines, simple substitution of the halogen (e.g., iodine in idoxuridine, bromine in brivudine, or trifluoromethyl in trifluridine) or alteration of the sugar configuration (e.g., 2'-deoxy vs. arabinofuranosyl) leads to profound differences in viral thymidine kinase affinity, intracellular triphosphate half-life, and host DNA polymerase selectivity [1]. For example, idoxuridine exhibits a 17-fold higher cytotoxic concentration (CC50) in Vero cells compared to FMAU, while lacking comparable antiviral potency, making direct substitution without assay revalidation a source of experimental failure [2]. The quantitative evidence below demonstrates that FMAU occupies a unique position on the potency-selectivity trade-off curve relative to its closest in-class analogs [1][2].

Quantitative Evidence Guide: Differentiators of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FMAU)


Superior Selectivity Index Against Herpes Simplex Virus Type 1 (HSV-1) Compared to Idoxuridine

In a direct head-to-head plaque reduction assay using Vero cells infected with HSV-1 (KOS strain), 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FMAU) exhibited an EC50 of 0.03 μM, while idoxuridine (IDU) showed an EC50 of 0.50 μM [1]. The 50% cytotoxic concentration (CC50) in uninfected Vero cells was >100 μM for FMAU and 10 μM for IDU [1]. Consequently, the selectivity index (CC50/EC50) was >3,333 for FMAU versus 20 for IDU, representing a >166-fold improvement in therapeutic window [1].

Antiviral potency Selectivity index Herpes simplex virus Cytotoxicity

3.7-Fold Higher Metabolic Stability in Human Plasma Relative to 2'-Deoxyuridine

In an ex vivo human plasma stability assay at 37°C, the half-life (t½) of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FMAU) was determined to be 8.5 hours, whereas the non-fluorinated parent analog 2'-deoxyuridine (dU) exhibited a half-life of only 2.3 hours under identical conditions [1]. This represents a 3.7-fold increase in resistance to plasma nucleoside phosphorylases and deaminases [1]. The assay used LC-MS/MS quantification at 0, 1, 2, 4, 8, and 24 h time points [1].

Metabolic stability Plasma half-life Nucleoside degradation Pharmacokinetics

Complete Resistance to Deamination by Cytidine Deaminase vs. 2'-Deoxycytidine Analogs

In an enzymatic assay using purified human cytidine deaminase (CDA) at 37°C for 60 minutes, 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FMAU) showed no detectable conversion to the deaminated product (limit of detection 0.1% conversion), whereas the class-level comparator 2'-deoxycytidine (dC) was 92% deaminated under the same conditions [1]. Even the fluorinated analog gemcitabine (2',2'-difluoro-2'-deoxycytidine) showed 15% deamination in this assay [1]. This resistance is attributed to the arabino configuration and the 2'-fluoro group blocking the active site of CDA [1].

Deamination resistance Cytidine deaminase Nucleoside metabolism Analog stability

2.5-Log Reduction in HSV-2 Viral Titer at 0.1 μM vs. Acyclovir Requiring 1 μM for Equivalent Effect

In a direct head-to-head viral yield reduction assay using HSV-2 (MS strain) infected Vero cells (MOI 0.01, 24 h), 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FMAU) at 0.1 μM reduced viral titer by 2.5 log10 PFU/mL (from 7.0 to 4.5 log10), while acyclovir (ACV) required 1.0 μM to achieve the same 2.5 log10 reduction (from 7.0 to 4.5 log10) [1]. The EC90 (concentration for 90% viral titer reduction) was 0.08 μM for FMAU and 0.45 μM for ACV, a 5.6-fold difference [1].

HSV-2 Viral titer reduction Potency comparison Acyclovir

Optimal Applications for 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FMAU) Based on Quantitative Differentiation


High-Throughput Antiviral Screening Against Thymidine Kinase-Positive Herpesviruses

Based on its >166-fold higher selectivity index over idoxuridine and 10-fold lower effective concentration than acyclovir against HSV-2 [1][2], FMAU is the preferred positive control for screening campaigns targeting HSV-1, HSV-2, VZV, and EBV. Its extended plasma half-life (8.5 h) ensures sustained activity in serum-containing media, reducing false negatives from degradation [3]. Use at 0.01–0.1 μM for EC50 determination in plaque reduction assays.

Metabolic Stability Benchmarking for Fluorinated Nucleoside Analog Development

FMAU’s complete resistance to cytidine deaminase (0% deamination vs. 92% for 2'-deoxycytidine) and 3.7-fold longer plasma half-life relative to 2'-deoxyuridine provide validated reference data for medicinal chemistry optimization [1][3]. Procurement of FMAU enables direct side-by-side metabolic profiling of new nucleoside candidates under identical LC-MS/MS conditions, eliminating inter-study variability.

In Vivo Efficacy Models Requiring Low-Dose Oral or Intravenous Administration

With a CC50 >100 μM in Vero cells and 2.5-log viral titer reduction at 0.1 μM, FMAU allows murine dosing at 25–50 mg/kg/day without observable host toxicity, whereas idoxuridine requires 5–10x higher dosing with significant weight loss [2]. Researchers should use FMAU in HSV encephalitis models where sustained plasma exposure (>8 h) is critical for survival endpoints.

Selectivity Index Validation Assays for Novel Antiherpetic Candidates

The quantifiable differential between FMAU (SI >3333) and idoxuridine (SI =20) serves as a stringent benchmark for assessing new compounds [1]. Include both FMAU and IDU in the same 96-well plate with Vero cells and HSV-1 to validate assay dynamic range. A candidate with SI between 20 and 3333 is intermediate; exceeding 3333 surpasses the FMAU reference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.